1-Oxa-6-azaspiro[3.4]octane hemioxalate
Description
1-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS: 1523618-30-5) is a spirocyclic compound comprising a fused oxa-aza bicyclic system. Its molecular formula is C₁₄H₂₄N₂O₆ (MW: 316.35 g/mol), reflecting a 1:1 stoichiometric ratio between the parent spirocyclic amine and oxalic acid . This compound is primarily utilized as a pharmaceutical intermediate in synthetic chemistry, particularly in the development of bioactive molecules targeting neurological and oncological pathways . It is incompatible with strong oxidizing agents and requires storage under inert gas (e.g., nitrogen or argon) at 2–8°C .
Properties
IUPAC Name |
1-oxa-7-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGYAGVFZOLOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCO2.C1CNCC12CCO2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Spirocyclic Compounds
Key Structural Features
Spirocyclic compounds are characterized by fused bicyclic systems sharing a single atom (spiro atom). Variations in ring sizes, heteroatom positions (O, N), and counterions (e.g., oxalate, hemioxalate) influence their physicochemical properties and biological activities. Below is a comparative analysis:
Data Table: Comparative Properties of Selected Spirocyclic Compounds
*†Estimated based on molecular formula. *EGFR inhibition noted for structural analogs in quinazoline derivatives .
Detailed Comparisons
Structural Variations and Bioactivity
- Ring Size and Heteroatom Positioning: The target compound’s [3.4]octane system offers moderate conformational rigidity compared to larger systems like [3.5]nonane (e.g., 1-Oxa-7-azaspiro[3.5]nonane oxalate), which may enhance binding to larger enzyme pockets . Substitution of 2-Oxa-6-azaspiro[3.4]octane in 4-anilinoquinazoline derivatives demonstrated enhanced EGFR inhibitory activity against lung cancer cell lines (HCC827 and A549), highlighting the pharmacophore importance of the spiro scaffold .
Salt Form and Physicochemical Properties
- Hemioxalate vs. Oxalate :
- Hemioxalate salts (1:1 ratio) generally exhibit higher solubility in polar solvents compared to full oxalate salts (2:1 ratio), impacting bioavailability during drug formulation .
- For example, 2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1380571-82-3) has identical molecular weight to the target compound but differs in heteroatom placement, altering its metabolic stability .
Pharmaceutical Intermediates
- The target compound is a key intermediate in synthesizing α4β2 nicotinic acetylcholine receptor agonists , which are explored for cognitive deficit treatments in neurological disorders .
- Analogous spirocycles (e.g., 2-Oxa-7-azaspiro[3.5]nonane) show promise in kinase inhibition, with ongoing preclinical studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Oxa-6-azaspiro[3.4]octane hemioxalate, and how can reaction conditions be fine-tuned to maximize yield?
- Methodological Answer : The synthesis typically involves constructing the spirocyclic core via cyclization reactions. Key steps include ring-closing using catalysts (e.g., Pd or Ru-based) and optimizing temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to minimize by-products. Purification via recrystallization or column chromatography is critical for isolating the hemioxalate salt .
Q. How can researchers determine the solubility and stability of this compound in different solvents?
- Methodological Answer : Solubility is assessed using shake-flask methods in solvents like water, ethanol, and DMSO. Stability under varying pH (2–12) and temperatures (4–25°C) is monitored via HPLC or UV-Vis spectroscopy. Storage at 2–8°C in inert atmospheres preserves integrity .
Q. What spectroscopic techniques are most reliable for structural elucidation of spirocyclic compounds like this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C, COSY, HSQC) confirms the spirocyclic framework and oxalate coordination. X-ray crystallography provides definitive stereochemical data. Mass spectrometry (HRMS) validates molecular weight and purity (>95%) .
Advanced Research Questions
Q. How does this compound exhibit biological activity in kinase inhibition assays, and what experimental models are appropriate for validation?
- Methodological Answer : The compound’s spirocyclic structure enables EGFR inhibition, as shown in lung cancer cell lines (HCC827, A549). Assays include kinase activity measurements (IC₅₀) and cell viability (MTT assays). Dose-response curves and Western blotting validate target engagement .
Q. What strategies can resolve contradictions in reported bioactivities of 1-Oxa-6-azaspiro[3.4]octane derivatives across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Meta-analyses of published IC₅₀ values and orthogonal assays (e.g., SPR for binding kinetics) clarify mechanisms. Cross-referencing structural analogs (e.g., 2-Oxa-6-azaspiro[3.4]octane) identifies substituent effects .
Q. How can computational modeling predict the interaction of this compound with neurological targets like α4β2 nACh receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model ligand-receptor binding. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with Glu148). In vitro electrophysiology (patch-clamp) validates predicted activity .
Q. What advanced techniques assess the stability of this compound under physiological conditions for drug formulation?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via LC-MS, detect degradation products. Plasma stability assays (37°C, human plasma) quantify half-life. Cryo-TEM visualizes aggregation in aqueous buffers .
Comparative Analysis of Structural Analogs
| Compound | Key Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| 2-Oxa-6-azaspiro[3.4]octane | No trifluoromethyl group | Moderate EGFR inhibition | |
| 5-Methylisoxazolyl derivatives | Isoxazole ring | Enhanced antimicrobial action | |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro | Fluorinated aromatic system | Improved lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
